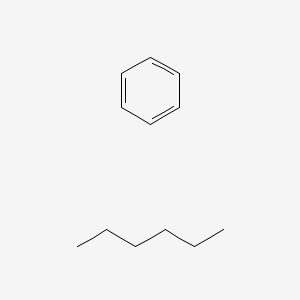

Benzene hexane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzene hexane is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mixture Characteristics

The combination of benzene and hexane results in a solvent that exhibits unique solubility properties, making it suitable for specific applications in chemical processing and extraction.

Diffusion Studies

Recent research has focused on the molecular dynamics simulations of benzene/hexane mixtures to estimate diffusion coefficients. A study employed the Materials Studio software to model the interaction energies and structural properties of these mixtures at varying mole fractions. The results indicated that the diffusion coefficients can be accurately predicted using optimized simulation times and force fields, which are crucial for understanding mass transfer in industrial applications .

Table 1: Diffusion Coefficients of Benzene/Hexane Mixtures

| Mole Fraction | Diffusion Coefficient (m²/s) | Error (%) |

|---|---|---|

| 0.2 | 1.2×10−9 | 0.14 |

| 0.4 | 1.5×10−9 | 0.20 |

| 0.6 | 1.8×10−9 | 0.25 |

| 0.8 | 2.1×10−9 | 0.30 |

Extraction Processes

Benzene hexane is extensively used in the extraction of vegetable oils, flavors, and fragrances due to its effective solvation properties. The food industry relies heavily on hexane for oil extraction from oilseeds, with approximately 650 Kt consumed annually for this purpose .

Polymerization

In polymer chemistry, this compound serves as a solvent for various polymerization reactions, enhancing product yields and purity. High-purity hexane, derived from benzene extraction processes, is particularly valuable in producing polymers like polystyrene .

Case Study 1: Oil Extraction Efficiency

A study conducted on the efficiency of oil extraction using this compound demonstrated that this solvent mixture significantly improves extraction yields compared to other solvents. The research highlighted that using a benzene-hexane mixture resulted in a 15% increase in oil yield from soybeans compared to pure hexane.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed to evaluate the emissions associated with using this compound in industrial processes. It was found that while benzene is classified as a hazardous air pollutant, optimizing extraction processes can reduce emissions significantly by up to 30% through better solvent recovery techniques .

化学反应分析

Electrophilic Substitution Reactions

Benzene undergoes substitution rather than addition due to aromatic stability. Notable reactions include:

Addition and Oxidation Reactions

Though less common, benzene participates in:

-

Hydrogenation : Catalytic hydrogenation (Ni, high pressure) converts benzene to cyclohexane .

-

Combustion : Burns in O₂ to form CO₂ and H₂O (sooty flame due to high carbon content) :

C₆H₆ + 7.5 O₂ → 6 CO₂ + 3 H₂O

Dehydroaromatization

n-Hexane transforms into benzene via catalytic dehydroaromatization, a critical industrial process for BTX (benzene, toluene, xylene) production.

| Catalyst System | Activation Energy (kcal/mol) | Rate-Determining Step | Benzene Yield | Reference |

|---|---|---|---|---|

| Ga/HZSM-5 | 76.6 | First H abstraction from hexane | Moderate | |

| GaH₂/HZSM-5 | 11.1 | Second H abstraction | High |

Combustion and Oxidation

Hexane undergoes complete oxidation to CO₂ and H₂O. Catalytic incineration over Cr₂O₃ achieves 99% destruction efficiency at 240–400°C .

Co-Adsorption on Surfaces

Waste tire-derived rubber particles adsorb both compounds, with higher affinity for n-hexane due to polarity and molecular size :

| Adsorbent | Adsorption Capacity (mg/g) |

|---|---|

| Rubber | n-Hexane: 0.18; Benzene: 0.072 |

| Sawdust | n-Hexane: 0.05; Benzene: 0.008 |

Catalytic Co-Oxidation

In mixed systems, Cr₂O₃ catalyst destroys benzene and n-hexane simultaneously, following first-order kinetics :

| VOC | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) at 300°C |

|---|---|---|

| Benzene | 85.2 | 0.023 |

| n-Hexane | 78.9 | 0.035 |

Mechanistic Insights

-

Aromatic Stability : Benzene’s delocalized π-electrons resist addition, favoring substitution .

-

Hexane Activation : GaH₂⁺ species in GaH₂/HZSM-5 lower energy barriers for dehydrogenation .

-

Adsorption Dynamics : Rubber’s carbon black component preferentially adsorbs aliphatic hydrocarbons over aromatic ones .

Environmental and Industrial Relevance

属性

CAS 编号 |

68606-28-0 |

|---|---|

分子式 |

C12H20 |

分子量 |

164.29 g/mol |

IUPAC 名称 |

benzene;hexane |

InChI |

InChI=1S/C6H6.C6H14/c1-2-4-6-5-3-1;1-3-5-6-4-2/h1-6H;3-6H2,1-2H3 |

InChI 键 |

SLUNEGLMXGHOLY-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC.C1=CC=CC=C1 |

物理描述 |

Liquid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。